(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid
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Overview
Description
®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is a compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid typically involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.
Substitution: Various nucleophiles can be used under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives of the oxazepane ring .
Scientific Research Applications
®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amine with a five-membered ring structure.
N-Boc-3-pyrrolidinone: A Boc-protected lactam with similar protecting group properties.
Uniqueness
®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to five- or six-membered ring analogs. This uniqueness can influence its reactivity and suitability for specific synthetic applications .
Properties
IUPAC Name |
(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOIRPHMSVNBOJ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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